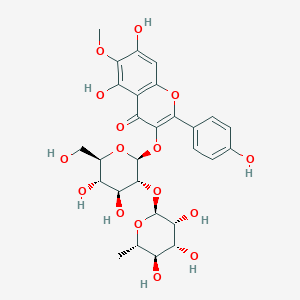

6-Methoxykaempferol3-O-rutinoside

説明

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution liquid chromatography technique used to isolate and purify compounds from a mixture in sufficient quantities for subsequent applications. nih.gov Unlike analytical HPLC, which focuses on detection and quantification, preparative HPLC is designed for recovery of the purified substance. youtube.com For flavonoid glycosides, which often exist as complex mixtures of structurally similar compounds, preparative HPLC is an indispensable tool. nih.govrsc.org It is frequently employed after initial purification by methods like High-Speed Counter-Current Chromatography (HSCCC) or other column chromatography techniques have yielded partially purified fractions. nih.govnih.gov This combined approach is efficient for separating target glycosides from a crude extract. nih.gov

Research on the isolation of flavonoid glycosides from various plant sources provides detailed insights into the practical application of preparative HPLC. For instance, a study on the leaves of Lonicera japonica demonstrated an effective method combining HSCCC with preparative HPLC. nih.gov After initial fractionation, sub-fractions were subjected to preparative HPLC to yield several pure flavonoid glycosides and other compounds. nih.gov The conditions for these separations are highly specific, involving precise control over the column, mobile phase, and flow rate to achieve optimal resolution. nih.gov

The table below details the specific conditions used for the preparative HPLC separation of fractions obtained from a Lonicera japonica extract. nih.gov

| Parameter | Condition |

| Column | Shim-pack PRC-ODS (250 mm × 20 mm, i.d.) |

| Mobile Phase | A: Methanol (MeOH); B: 0.3% acetic acid in water (v/v) |

| Gradient (F1) | 20% A at 0 min, 30% A at 30 min |

| Gradient (F4) | 35% A at 0 min, 45% A at 40 min |

| Gradient (F5) | 40% A at 0 min, 50% A at 40 min |

| Flow Rate | 8.0 mL/min |

| Detection | 254 nm |

| Resulting Purity | >96% for all isolated compounds |

This interactive table summarizes the preparative HPLC conditions used in a study on Lonicera japonica, leading to the successful isolation of multiple high-purity compounds. nih.gov

Further studies on other plants reinforce the utility of this method. In the isolation of flavonoids from Psidium guajava leaves, semi-preparative HPLC was used to separate a mixture of two compounds that could not be resolved by HSCCC alone. nih.gov Similarly, the isolation of kaempferol (B1673270) 3-rutinoside from Tetrastigma hemsleyanum utilized preparative HPLC as the final purification step after initial separations by solvent extraction and silica (B1680970) gel chromatography. mdpi.com These examples highlight a common strategy where preparative HPLC provides the necessary resolving power to separate structurally related glycosides. nih.govnih.govmdpi.com The purity of the final product, as determined by analytical HPLC, is often very high, frequently exceeding 95%. nih.govnih.gov

The following table presents a summary of conditions from various studies focused on the preparative HPLC isolation of flavonoid glycosides, demonstrating the adaptability of the technique.

| Plant Source | Target Compound Class | Column Type | Mobile Phase System | Resulting Purity |

| Psidium guajava nih.gov | Flavonoid Glycosides | Thermo Scientific Hypersil Gold Phenyl | Isocratic: Acetonitrile/Water (13:87, v/v) | >95% |

| Tetrastigma hemsleyanum mdpi.com | Flavonoid Glycosides | Not specified | Not specified | Not specified |

| Banana Leaves nih.gov | Rutin (B1680289) | Semi-preparative RP-HPLC | Not specified | 98.4% |

| Lonicera japonica nih.gov | Flavonoid Glycosides | Shim-pack PRC-ODS (C18) | Gradient: Methanol/Acidified Water | >96% |

This interactive table compares the application of preparative HPLC across different research studies for the purification of flavonoid glycosides.

Structure

3D Structure

特性

分子式 |

C28H32O16 |

|---|---|

分子量 |

624.5 g/mol |

IUPAC名 |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-16(32)20(36)22(38)27(40-9)44-26-21(37)17(33)14(8-29)42-28(26)43-25-19(35)15-13(7-12(31)24(39-2)18(15)34)41-23(25)10-3-5-11(30)6-4-10/h3-7,9,14,16-17,20-22,26-34,36-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,26+,27-,28-/m0/s1 |

InChIキー |

LMYJHVXWGCYGHW-DRHZGDJGSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

製品の起源 |

United States |

Table of Compounds

Spectroscopic Characterization and Structural Elucidation

Ancillary Spectroscopic Methods in Structural Characterization

While LC-MS provides the core data for identification, complete and unambiguous structural elucidation, especially for novel compounds, often requires isolation of the pure substance followed by other spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the precise structure of a molecule. mdpi.comnih.gov

¹H-NMR provides information on the number and chemical environment of protons. For 6-Methoxykaempferol (B191825) 3-O-rutinoside, this would reveal signals for the aromatic protons of the kaempferol (B1673270) core, a singlet for the methoxy (B1213986) group, and a series of signals for the sugar protons of the rutinoside moiety.

¹³C-NMR shows the signals for all carbon atoms in the molecule. The chemical shifts would be characteristic of the flavonol skeleton, the methoxy carbon, and the carbons of the two sugar units. researchgate.net

2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the attachment points of the methoxy group and the sugar chain to the aglycone.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For 6-Methoxykaempferol 3-O-rutinoside, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavonol C-ring, aromatic C=C bonds, and C-O ether linkages. mdpi.com

Biological Activities and Mechanistic Investigations in Vitro and Ex Vivo Models

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant capabilities of 6-Methoxykaempferol (B191825) 3-O-rutinoside have been substantiated through a variety of scientific studies. These investigations highlight its ability to neutralize harmful free radicals and bolster the body's endogenous antioxidant defenses.

The radical scavenging and antioxidant potential of 6-Methoxykaempferol 3-O-rutinoside have been evaluated using several established in vitro assays. These methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric ion reducing antioxidant capacity), measure the compound's ability to donate an electron or hydrogen atom to neutralize reactive species. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Studies have shown that 6-methoxykaempferol glycosides demonstrate notable activity in these assays. For instance, at a concentration of 0.1 mM in methanol, 6-methoxykaempferol exhibited an 85.78% inhibition of DPPH activity. researchgate.net Furthermore, it has been observed to inhibit the peroxidation of linoleic acid, indicating its protective effects against lipid damage. researchgate.net The antioxidant capacity of flavonoids like 6-Methoxykaempferol 3-O-rutinoside is often compared to standards such as Butylated hydroxytoluene (BHT). researchgate.net The structure of the flavonoid, including the presence of a methoxy (B1213986) group, can influence its solubility and bioactivity, thereby affecting its antioxidant performance.

The following table summarizes the findings from various in vitro antioxidant assays:

Table 1: In Vitro Antioxidant Activity of 6-Methoxykaempferol Derivatives| Assay | Compound/Extract | Concentration | Result | Reference |

|---|---|---|---|---|

| DPPH | 6-methoxykaempferol | 0.1 mM | 85.78% inhibition | researchgate.net |

| ABTS | Spinacetin and 6-methoxykaempferol glycosides | Not specified | High activity | researchgate.net |

| Lipid Peroxidation | 6-methoxykaempferol | 0.1 mM | Significant inhibition | researchgate.net |

In cellular models, 6-Methoxykaempferol 3-O-rutinoside has demonstrated a protective role against oxidative stress. It helps to preserve cell viability and reduce cellular damage caused by toxins. researchgate.net For instance, in studies using rat hepatocytes, flavonoid-rich fractions were able to significantly reduce cell damage, preserve glutathione (B108866) (GSH) levels, and decrease the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell injury. researchgate.net Kaempferol (B1673270) and its glycosides have been shown to alleviate oxidative stress-induced apoptosis in various cell lines, including rat alveolar epithelial cells (L2). nih.gov This protection is attributed to the compound's ability to scavenge free radicals and reduce lipid peroxidation within the cellular environment. nih.gov

Anti-Inflammatory Effects and Molecular Pathway Modulation

The anti-inflammatory properties of 6-Methoxykaempferol 3-O-rutinoside are well-documented, with research pointing to its ability to modulate key inflammatory pathways and reduce the production of inflammatory mediators.

6-Methoxykaempferol 3-O-rutinoside and related flavonoids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, these compounds dose-dependently inhibit NO production. nih.govnih.gov This inhibitory effect is crucial as excessive NO production is a hallmark of inflammatory conditions. The inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, is another key mechanism of its anti-inflammatory action. nih.govmdpi.com

The following table presents data on the inhibition of pro-inflammatory mediators:

Table 2: Inhibition of Pro-Inflammatory Mediators by Flavonoids| Mediator | Cell Line | Compound | IC50 Value/Effect | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | Kaempferol glycosides | IC50 values ranging from 35.1 to 44.8 µg/mL | nih.gov |

| Prostaglandin E2 (COX-2) | RAW 264.7 | Kaempferol | IC50 value of 10.2 µg/mL | nih.gov |

A significant aspect of the anti-inflammatory activity of 6-Methoxykaempferol 3-O-rutinoside is its ability to downregulate the expression of pro-inflammatory cytokines. nih.gov These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. thermofisher.comnih.govnih.gov Studies have demonstrated that treatment with kaempferol-3-O-β-rutinoside leads to a reduction in the levels of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov By suppressing the production of these key cytokines, the compound can effectively dampen the inflammatory cascade. nih.govd-nb.info

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2, Lipoxygenase)

6-Methoxykaempferol 3-O-rutinoside has demonstrated potential in modulating key enzymes involved in the inflammatory cascade, specifically cyclooxygenase-2 (COX-2) and lipoxygenase. Research indicates that this compound can inhibit the production of enzymes like cyclooxygenase and lipoxygenase, which are crucial mediators of inflammation. The anti-inflammatory effects are further supported by studies on its structural analogs. For instance, kaempferol, the aglycone of 6-methoxykaempferol 3-O-rutinoside, has been shown to suppress UVB-induced COX-2 expression in mouse skin epidermal cells. nih.gov Similarly, kaempferol-3-O-rutinoside, a closely related compound, has been found to suppress inflammatory mediators, including cyclooxygenase-2, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov In these macrophage models, kaempferol-3-O-rutinoside also inhibited the expression of nitric oxide synthase (iNOS). nih.gov

The inhibitory action of flavonoids on lipoxygenases is influenced by their chemical structure. nih.gov Key structural features that enhance the inhibitory potency of flavonoids against 15-lipoxygenase-1 include a catechol arrangement and a 2,3-double bond in the C ring. nih.gov

Regulation of Key Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt, JAK2/STAT3)

The biological activities of 6-methoxykaempferol 3-O-rutinoside are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Pathway: This compound has been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway. Studies on the related compound, kaempferol-3-O-rutinoside, revealed that it inhibits the nuclear translocation and expression of NF-κB in LPS-stimulated RAW264.7 cells by decreasing the expression of the inhibitor of κB (IκB) protein and IκB kinases. nih.gov This inhibition of the NF-κB pathway is a key mechanism for its anti-inflammatory effects. nih.gov Furthermore, kaempferol-3-O-rutinoside has been shown to exert cardioprotective effects by regulating the NF-κB/NLRP3/Caspase-1 signaling pathway in the context of ventricular remodeling after acute myocardial infarction. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another significant target. Kaempferol-3-O-rutinoside has been observed to inhibit the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and stress-activated protein kinase in LPS-stimulated RAW264.7 cells, thereby suppressing inflammation-related gene expression. nih.gov The MAPK signaling pathway, which includes the p38 MAPK, JNK, and ERK pathways, is crucial in regulating cell proliferation, growth, and apoptosis. nih.gov

PI3K/Akt Pathway: Evidence suggests the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in the actions of this flavonoid glycoside. The PI3K/Akt pathway is known to play a role in limiting the inflammatory response in human monocytic cells by ensuring transient expression of inflammatory mediators. nih.gov Total flavonoids from Tetrastigma hemsleyanum, which include kaempferol-3-O-rutinoside, have been shown to inhibit the PI3K/Akt/mTOR pathway. mdpi.com

JAK2/STAT3 Pathway: The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is also modulated by 6-methoxykaempferol 3-O-rutinoside. This pathway is integral to transducing signals from cytokines and growth factors and is involved in cell proliferation, differentiation, and apoptosis. nih.gov In the context of ovarian cancer, kaempferol-3-O-rutinoside has been found to inhibit the p-STAT3/Bcl-2 axis. researchgate.net

Investigations in Macrophage Cell Lines (e.g., RAW264.7 Cells)

Macrophage cell lines, particularly RAW264.7 cells, have been instrumental in elucidating the anti-inflammatory properties of 6-methoxykaempferol 3-O-rutinoside and its related compounds. In studies using lipopolysaccharide (LPS) to induce an inflammatory response in RAW264.7 cells, kaempferol-3-O-rutinoside demonstrated a dose-dependent inhibition of nitric oxide production without exhibiting cytotoxicity at concentrations up to 300 µM. nih.gov

Furthermore, treatment with kaempferol-3-O-rutinoside led to a downregulation in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in these stimulated macrophages. nih.govnih.gov The compound also suppressed the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These effects are largely attributed to the compound's ability to inhibit the NF-κB and MAPK signaling pathways. nih.gov Specifically, it was found to decrease the expression of IκB protein and IκB kinases, leading to the inhibition of NF-κB nuclear translocation. nih.gov It also inhibited the phosphorylation of p38, ERK, and JNK. nih.gov

Another study highlighted that kaempferol-3-O-rutinoside's anti-inflammatory action in LPS-treated RAW264.7 cells is potentiated by its binding to vascular endothelial growth factor-C (VEGF-C). nih.gov This interaction was shown to inhibit the secretion of pro-inflammatory cytokines and the expression of iNOS and COX-2, which was parallel to the transcription and translocation of NF-κB. nih.gov

Enzyme Inhibitory Potential

D-Amino Acid Oxidase (DAAO) Inhibition

Research has explored the inhibitory effects of kaempferol derivatives on D-Amino Acid Oxidase (DAAO), an enzyme implicated in the pathophysiology of certain neuropsychiatric disorders. A study demonstrated that kaempferol-3-O-rutinoside exhibited a 13.7% inhibition against DAAO, suggesting its potential for further investigation in this area.

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

6-Methoxykaempferol 3-O-rutinoside and its close structural analogs have shown significant inhibitory activity against glycosidases, enzymes that play a key role in carbohydrate digestion and glucose absorption.

α-Glucosidase Inhibition: Kaempferol-3-O-rutinoside has been identified as a potent inhibitor of α-glucosidase. nih.govresearchgate.net One study found it to be over eight times more active than acarbose, a reference antidiabetic drug. nih.govresearchgate.net The aglycone, kaempferol, also demonstrates notable α-glucosidase inhibition, with an IC50 value of (1.16 ± 0.04) × 10⁻⁵ mol L⁻¹, acting in a mixed-type inhibitory manner. nih.gov The binding of kaempferol to α-glucosidase is primarily driven by hydrogen bonds and van der Waals forces, leading to a conformational change in the enzyme. nih.gov

α-Amylase Inhibition: The inhibition of α-amylase is another therapeutic target for managing postprandial hyperglycemia. nih.gov Plant extracts rich in polyphenols, including flavonoids, have been shown to be effective inhibitors of this enzyme. nih.govmdpi.com While direct data on 6-methoxykaempferol 3-O-rutinoside's α-amylase inhibitory activity is limited, the known anti-diabetic potential of related flavonoids suggests this is a plausible area of activity. mdpi.com

The table below summarizes the inhibitory activities of kaempferol and its rutinoside derivative against α-glucosidase.

| Compound | Enzyme | Inhibitory Activity | Reference |

| Kaempferol-3-O-rutinoside | α-Glucosidase | >8 times more active than acarbose | nih.gov, researchgate.net |

| Kaempferol | α-Glucosidase | IC50: (1.16 ± 0.04) × 10⁻⁵ mol L⁻¹ (mixed-type) | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Flavonoids are among the natural compounds that have been investigated for their AChE inhibitory potential. amazonaws.com While direct studies on 6-methoxykaempferol 3-O-rutinoside are not extensively detailed in the provided context, related flavonoids have shown activity. For instance, quercetin (B1663063) has demonstrated approximately 98% inhibition of AChE at a concentration of 100 µmol/L, with an IC50 of 3.60 µmol/L. nih.gov The inhibitory action of flavonoids is often attributed to their core phenylchroman structure. nih.gov

The table below presents the acetylcholinesterase inhibitory activity of a plant extract rich in flavonoids and a related flavonoid compound.

| Sample/Compound | Enzyme | IC50 Value (mg/ml) | Reference |

| Methanol extract of Myrica esculenta fruit | Acetylcholinesterase | 6.06 ± 2.25 | amazonaws.com |

| Quercetin | Acetylcholinesterase | 3.60 µmol/L | nih.gov |

Tyrosinase Inhibition

While research on the direct tyrosinase inhibitory activity of 6-Methoxykaempferol 3-O-rutinoside is specific, broader studies on related kaempferol glycosides provide insights. For instance, kaempferol-3-O-rutinoside has been investigated for its enzymatic inhibition potential. The structural characteristics of flavonoids, such as the number and position of hydroxyl groups, are known to be crucial for their anti-tyrosinase activity. The presence of a rutinoside moiety and a methoxy group on the kaempferol backbone of 6-Methoxykaempferol 3-O-rutinoside suggests a potential for interaction with the enzyme's active site, though detailed kinetic studies are required to fully elucidate its inhibitory mechanism and efficacy.

Neuroprotective Actions and Cellular Mechanisms

Recent studies have highlighted the neuroprotective potential of 6-Methoxykaempferol 3-O-rutinoside and its close structural analogs, demonstrating a range of beneficial effects in models of neurological damage and disease. nih.gov

Reduction of Neuronal Apoptosis

In models of ischemic stroke, 6-Methoxykaempferol 3-O-rutinoside has been shown to significantly reduce neuronal apoptosis. Treatment with this compound has been associated with a decrease in the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while promoting the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptosis-related proteins suggests a direct role in preserving neuronal viability following an ischemic insult. nih.gov Furthermore, studies on the related compound kaempferol-3-O-rutinoside have demonstrated its ability to suppress apoptosis in lung adenocarcinoma cells by inducing mitochondrial dysfunction and subsequent calcium overload. nih.gov

Promotion of Autophagy in Ischemic Cellular Conditions

The compound has been observed to promote autophagy in ischemic conditions, a cellular process that can enhance cell survival rates under stress. Autophagy is a catabolic process involving the degradation of a cell's own components through lysosomes, which can be protective during nutrient deprivation and other stressful conditions like ischemia. nih.govnih.gov By enhancing this process, 6-Methoxykaempferol 3-O-rutinoside may help clear damaged organelles and protein aggregates, thereby improving cellular homeostasis and resilience in the face of ischemic injury. The activation of autophagy is often linked to the AMPK signaling pathway, which is triggered by a high AMP/ATP ratio characteristic of ischemic conditions. nih.gov

Modulation of Neuroinflammatory Processes

6-Methoxykaempferol 3-O-rutinoside has demonstrated significant anti-inflammatory effects in the context of neuroinflammation. Studies have shown that it can inhibit the activation of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3). nih.govresearchgate.net By inhibiting these pathways, the compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov This leads to a reduction in the activation of microglia and astrocytes, which are key cellular players in the neuroinflammatory response to ischemic brain injury. nih.govresearchgate.net The suppression of neuroinflammation is a critical aspect of its neuroprotective effects, as it helps to mitigate secondary brain damage following a stroke. nih.gov

Anti-Microbial Activities

The antimicrobial properties of flavonoids are well-documented, and 6-Methoxykaempferol 3-O-rutinoside is no exception. It has shown inhibitory effects against a range of pathogenic bacteria.

Antibacterial Spectrum and Efficacy (e.g., Escherichia coli, Acinetobacter baumannii)

Research indicates that 6-Methoxykaempferol 3-O-rutinoside exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria. One of the proposed mechanisms for its antibacterial action is the disruption of the bacterial cell membrane and the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.

Table 1: Antibacterial Activity of 6-Methoxykaempferol 3-O-rutinoside

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Gram-negative | 50 µg/mL |

| Acinetobacter baumannii | Gram-negative | Data on specific MIC values for this compound against A. baumannii are emerging. This bacterium is a significant cause of nosocomial infections and is known for its high rates of antibiotic resistance. nih.govnih.gov |

Antifungal Efficacy (e.g., against Candida strains)

While direct studies on the antifungal efficacy of 6-Methoxykaempferol 3-O-rutinoside against Candida strains are limited in the reviewed scientific literature, research on its parent compound, kaempferol, and other kaempferol glycosides provides insights into its potential activity. Flavonoids as a class are known for their antimicrobial properties.

Studies have shown that kaempferol exhibits antifungal activity against various Candida species. For instance, kaempferol has been found to inhibit the growth of planktonic cells and biofilms of the Candida parapsilosis complex. nih.gov The minimum inhibitory concentration (MIC) for kaempferol against these strains has been reported in the range of 32-128 µg/ml. nih.gov Furthermore, kaempferol has demonstrated the ability to reduce the metabolic activity and biomass of both growing and mature Candida biofilms. nih.gov Microscopic analysis has revealed that exposure to kaempferol can lead to a restructuring of the biofilm architecture. nih.gov

Other kaempferol glycosides have also been investigated. For example, rutin (B1680289) (kaempferol-3-O-rutinoside) has shown activity in inhibiting the growth of Candida albicans, with a reported MIC of 37.5 µg/mL. nih.gov However, its effectiveness against biofilm formation was found to be less potent compared to other glycosides like isoquercitrin. nih.gov The nature of the sugar moiety attached to the kaempferol backbone appears to play a significant role in the antifungal and antibiofilm activity. nih.gov

Given that 6-Methoxykaempferol 3-O-rutinoside shares the same kaempferol-3-O-rutinoside structure with rutin, but with an additional methoxy group, it is plausible that it may also possess antifungal properties. However, without direct experimental evidence, its specific efficacy against Candida strains remains to be determined.

Other Investigated Biological Activities (Mechanistic Focus)

The antineoplastic potential of kaempferol and its glycosides, including kaempferol-3-O-rutinoside, has been a subject of significant research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through multiple mechanisms.

Studies on kaempferol-3-O-rutinoside have demonstrated its ability to trigger apoptosis in lung adenocarcinoma cells. The mechanism involves inducing mitochondrial dysfunction and calcium overload, which are key events in the intrinsic apoptotic pathway. nih.gov In a comparative study, the aglycone kaempferol exhibited a higher antiproliferative effect on human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1) cell lines compared to its glycosides, including kaempferol-3-O-rutinoside. nih.gov

The apoptotic mechanism induced by kaempferol involves the inhibition of key survival pathways, such as the PI3K/Akt signaling pathway. nih.gov Treatment with kaempferol has been shown to significantly inhibit the phosphorylation of AKT and subsequently lead to the cleavage of caspase-9, caspase-7, caspase-3, and PARP in HepG2 cells, all of which are critical executioners of apoptosis. nih.gov

Furthermore, kaempferol and its derivatives have been found to modulate the mitogen-activated protein kinase (MAPK) pathway. In human oral cancer cells, kaempferol has been observed to increase the phosphorylation of c-Jun N-terminal kinase (p-JNK) and p38 kinase while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), leading to apoptosis. dntb.gov.ua

The table below summarizes the antineoplastic effects of kaempferol and its related compounds based on available research.

| Compound | Cell Line | Key Mechanistic Findings |

| Kaempferol-3-O-rutinoside | Lung adenocarcinoma (A549) | Induces intrinsic apoptosis through mitochondrial dysfunction and calcium overload. nih.gov |

| Kaempferol | Human hepatoma (HepG2) | Inhibits AKT phosphorylation, leading to the activation of caspase-9, -7, and -3, and PARP cleavage. nih.gov |

| Kaempferol | Human oral cancer (MC-3) | Mediates apoptosis through the MAPK pathway, involving increased p-JNK and p-p38, and decreased p-ERK. dntb.gov.ua |

| Kaempferol-3-O-rhamnoside | Prostate cancer (LNCaP) | Induces apoptosis via upregulation of caspase-8, caspase-9, and caspase-3. researchgate.net |

Kaempferol has been reported to inhibit the differentiation and bone-resorbing activity of osteoclasts. springermedizin.de It has been shown to suppress the formation of osteoclasts from their precursor cells, bone marrow macrophages, in a dose-dependent manner. nih.gov The molecular mechanisms underlying this inhibition involve the modulation of key signaling pathways that are crucial for osteoclast development.

One of the primary pathways targeted by compounds that inhibit osteoclastogenesis is the RANKL/RANK/TRAF6 signaling cascade. This pathway ultimately leads to the activation of transcription factors such as NF-κB and NFATc1, which are master regulators of osteoclast-specific gene expression. nih.gov Studies on other natural compounds have shown that inhibition of this pathway leads to a downregulation of osteoclast marker genes, including CTSK (Cathepsin K), ACP5 (Acid Phosphatase 5), MMP9 (Matrix Metallopeptidase 9), and DC-STAMP (Dendritic cell-specific transmembrane protein). nih.gov

Furthermore, kaempferol has been shown to exert differential effects on autophagy in bone cells, activating it in bone-forming osteoblasts while inhibiting it in bone-resorbing osteoclasts, which contributes to maintaining bone homeostasis. nih.gov Given these findings on kaempferol, it is plausible that 6-Methoxykaempferol 3-O-rutinoside may also exhibit inhibitory effects on osteoclastogenesis, although further investigation is required to confirm this.

| Compound/Agent | Model System | Key Mechanistic Findings |

| Kaempferol | Osteoblastic MC3T3-E1 cells | Promotes osteoblastic differentiation and mineralization. springermedizin.de |

| Kaempferol | Osteoclasts | Inhibits bone resorption activity. springermedizin.de |

| Mogrol (for comparison) | Bone marrow macrophages | Suppresses osteoclastogenesis-related gene expression (CTSK, ACP5, MMP9, DC-STAMP) by blocking the TRAF6-dependent activation of the MAPK and NF-κB signaling pathways. nih.gov |

The accumulation of lipids in the liver, known as hepatic steatosis, is a key feature of metabolic dysfunction-associated steatotic liver disease (MASLD). Research on kaempferol and its glycosides has demonstrated their potential to mitigate hepatic lipid accumulation in various experimental models.

Studies have shown that kaempferol can inhibit lipid accumulation in HepG2 cells, a human liver cell line. nih.govbmrat.org The mechanisms underlying this effect involve the modulation of key proteins and pathways related to lipid metabolism. Kaempferol treatment has been found to downregulate the expression of proteins involved in lipogenesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c). nih.govbmrat.org

Concurrently, kaempferol upregulates the expression of proteins involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1) and peroxisome proliferator-activated receptor alpha (PPARα). springermedizin.denih.gov This dual action of inhibiting fat synthesis and promoting fat breakdown contributes to the reduction of lipid droplets within hepatocytes. The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, appears to be a key upstream event in kaempferol-mediated autophagy and subsequent reduction in lipid accumulation. nih.gov

Furthermore, studies on kaempferol-3-O-rutinoside have indicated its potential to protect the liver from oxidative damage, which is often associated with hepatic steatosis. nih.gov In a model of CCl4-induced liver injury, kaempferol-3-O-rutinoside treatment helped to restore normal levels of antioxidant enzymes and reduce lipid peroxidation. nih.gov

The table below summarizes the effects of kaempferol and its derivatives on hepatic lipid metabolism.

| Compound | Model | Key Mechanistic Findings |

| Kaempferol | HepG2 cells | Downregulates lipogenesis-related proteins (ACC, FAS, SREBP-1c); upregulates fatty acid oxidation proteins (CPT1, PPARα); activates AMPK-mediated autophagy. nih.govbmrat.org |

| Kaempferol | High-fat diet-fed rats | Reduces hepatic triglyceride and cholesterol content; downregulates SREBPs and upregulates PPARα. springermedizin.de |

| Kaempferol-3-O-rutinoside | CCl4-induced liver injury in mice | Prevents increases in serum transaminases and hepatic malondialdehyde; restores glutathione levels and antioxidant enzyme activities. nih.gov |

The ability of blood vessels to relax and widen, known as vasodilation, is crucial for maintaining healthy blood pressure and cardiovascular function. The endothelium-derived nitric oxide (NO) pathway is a key regulator of this process. nih.govyoutube.com Research on kaempferol and its glycosides suggests that they may exert vasodilatory effects through the modulation of this pathway.

Studies have demonstrated that kaempferol can improve endothelium-dependent vasorelaxation. nih.govnih.gov This effect is associated with an increase in the production of nitric oxide. Mechanistically, kaempferol has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. nih.gov

A specific kaempferol glycoside, kaempferol-7-O-α-L-rhamnopyranoside, has been shown to induce endothelium-dependent relaxation in rat thoracic aorta. researchgate.net This vasodilation was suppressed by an inhibitor of NOS, confirming the involvement of nitric oxide. researchgate.net Further investigation revealed that this compound increased the phosphorylation of eNOS in human umbilical vein endothelial cells (HUVECs). researchgate.net The vasodilatory effect was also attenuated by inhibitors of cyclic GMP (cGMP), a downstream signaling molecule of NO, indicating that the entire NO-cGMP signaling cascade is involved. researchgate.net

In conditions of nitric oxide deficiency, kaempferol has been shown to prevent cardiovascular abnormalities by suppressing inflammatory pathways, such as the TNF-α pathway, and reducing oxidative stress, which can improve NO bioavailability. nih.gov Given that 6-Methoxykaempferol 3-O-rutinoside is a kaempferol glycoside, it is plausible that it shares these vasodilatory properties, although specific studies are needed to confirm its action on the endothelial nitric oxide pathway.

| Compound | Model | Key Mechanistic Findings |

| Kaempferol | ApoE(-/-) mice | Improves endothelium-dependent vasorelaxation; increases plasma NO concentration; increases aortic eNOS expression. nih.gov |

| Kaempferol-7-O-α-L-rhamnopyranoside | Rat thoracic aorta, HUVECs | Induces endothelium-dependent relaxation via the NO-cGMP-PKG pathway; increases eNOS phosphorylation. researchgate.net |

| Kaempferol | Nitric oxide deficient rats | Prevents cardiovascular dysfunction by suppressing the TNF-α pathway and reducing oxidative stress. nih.gov |

Structure Activity Relationship Sar and Chemical Modification Studies

Impact of Glycosylation on Biological Activity and Cellular Interactions

Glycosylation, the attachment of sugar moieties, plays a crucial role in the stability, solubility, and bioavailability of flavonoids. pjmonline.org The rutinoside (a disaccharide of glucose and rhamnose) attached at the C-3 position of 6-Methoxykaempferol (B191825) is significant for its biological profile.

Enhanced Solubility and Stability: The sugar portion of the molecule increases its water solubility, which can facilitate its transport and distribution within biological systems. pjmonline.org Glycosylation at the C-3 hydroxyl group is also important for the stability of the flavonoid's heteroaromatic ring and protects hydroxyl groups from autooxidation. pjmonline.org

Cellular Uptake and Transport: While glycosylation enhances water solubility, it can also impact how the compound interacts with and crosses cell membranes. Flavonoid glycosides may utilize hexose (B10828440) transporters, such as SGLT1 and GLUT2, for cellular uptake. nih.gov However, the presence of the bulky rutinoside group can also create steric hindrance, potentially weakening the binding interaction between the flavonoid and its target proteins. researchgate.net Studies on other flavonoid glycosides have shown that glycosylation can decrease their binding affinity to proteins compared to their aglycone (non-sugar) counterparts. nih.govmdpi.com For instance, the binding constants of quercetin (B1663063) and its glycoside, quercitrin, to bovine serum albumin were significantly different, highlighting the influence of the sugar moiety. nih.gov

Modulation of Bioactivity: The presence of the rutinoside can modulate the biological effects of the kaempferol (B1673270) backbone. While the aglycone is often considered the more biologically active form, the glycoside can act as a stable, transportable form of the compound that releases the aglycone at the target site through enzymatic hydrolysis. pjmonline.orgmdpi.com The type of sugar and the linkage to the flavonoid can influence the rate and location of this hydrolysis. mdpi.com

Influence of Methoxy (B1213986) and Hydroxyl Substitutions on Bioactivity Profiles and Receptor Binding

The substitution pattern of methoxy (-OCH3) and hydroxyl (-OH) groups on the flavonoid rings is a key determinant of its biological activity.

Methoxy Group at C-6: The methoxy group at the C-6 position is a distinguishing feature of 6-Methoxykaempferol 3-O-rutinoside. Methoxylation of flavonoids can increase their metabolic stability and membrane transport, leading to improved oral bioavailability. nih.gov This is because the methoxy group can protect the flavonoid from extensive metabolism in the intestine and liver. nih.gov However, some studies suggest that a methoxy group at the C-6 position might negatively impact certain activities, such as the inhibition of P-glycoprotein. nih.gov

Hydroxyl Groups: The number and position of hydroxyl groups are critical for the antioxidant activity of flavonoids. nih.gov Hydroxyl groups can donate hydrogen atoms to scavenge free radicals. The presence of a hydroxyl group at the C-3 position, in particular, is often associated with potent antioxidant effects. nih.gov In 6-Methoxykaempferol 3-O-rutinoside, this position is occupied by the rutinoside sugar, which may influence its direct radical scavenging capacity compared to its aglycone.

Receptor Binding: The specific arrangement of methoxy and hydroxyl groups influences how the molecule fits into the binding sites of target proteins and receptors. Methoxy groups, being more lipophilic than hydroxyl groups, can alter the molecule's interaction with hydrophobic pockets in proteins. This can lead to differences in the inhibition of enzymes or the modulation of signaling pathways. For example, methoxylated flavones have shown greater potency in inhibiting the proliferation of cancer cells compared to their hydroxylated analogs. nih.gov

Comparative Analysis with Structurally Related Flavonol Glycosides

To better understand the structure-activity relationships of 6-Methoxykaempferol 3-O-rutinoside, it is useful to compare it with structurally similar flavonol glycosides.

Kaempferol 3-O-rutinoside, also known as nicotiflorin, is structurally identical to 6-Methoxykaempferol 3-O-rutinoside but lacks the methoxy group at the C-6 position, having a hydroxyl group instead. wikipedia.org This single difference can lead to variations in their biological activities. While both compounds exhibit anti-inflammatory and antioxidant properties, the presence of the methoxy group in 6-Methoxykaempferol 3-O-rutinoside could enhance its bioavailability. nih.govnih.gov Studies have shown that Kaempferol 3-O-rutinoside has neuroprotective and hepatoprotective effects. nih.govresearchgate.net The absence of the C-6 methoxy group in kaempferol 3-O-rutinoside may slightly alter its antioxidant and anti-inflammatory properties compared to rutin (B1680289), which has an additional hydroxyl group on the B-ring. researchgate.net

Rutin, or Quercetin 3-O-rutinoside, is another closely related flavonoid. The key structural difference is an additional hydroxyl group at the C-3' position on the B-ring of the flavonoid structure. This ortho-dihydroxy (catechol) structure in the B-ring is known to significantly enhance the antioxidant and radical-scavenging activities of flavonoids. nih.gov Therefore, rutin is often considered a more potent antioxidant than kaempferol glycosides. mdpi.com Both rutin and kaempferol 3-O-rutinoside have been investigated for a range of therapeutic effects, including anti-inflammatory and cardioprotective activities. researchgate.netnih.gov

Isorhamnetin (B1672294) 3-O-rutinoside, also known as narcissin, features a methoxy group at the C-3' position and a hydroxyl group at the C-4' position of the B-ring. nih.govmdpi.com This is in contrast to 6-Methoxykaempferol 3-O-rutinoside, where the methoxylation is on the A-ring at the C-6 position. The position of the methoxy group significantly influences the molecule's properties. Isorhamnetin and its glycosides have been noted for their antioxidant and anti-inflammatory activities. mdpi.comresearchgate.net A comparative pharmacokinetic study of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, and isorhamnetin 3-O-rutinoside in rats showed dose-dependent variations in their parameters. nih.gov

Table 1: Comparative Analysis of Structurally Related Flavonol Glycosides

| Compound | Key Structural Difference from 6-Methoxykaempferol 3-O-rutinoside | Potential Impact on Bioactivity |

|---|---|---|

| Kaempferol 3-O-rutinoside | Lacks the C-6 methoxy group (has a hydroxyl group instead). | May have different bioavailability and slightly altered antioxidant capacity. nih.govresearchgate.net |

| Quercetin 3-O-rutinoside (Rutin) | Has an additional hydroxyl group at the C-3' position. | Generally exhibits stronger antioxidant activity due to the catechol group on the B-ring. nih.gov |

| Isorhamnetin 3-O-rutinoside | Has a methoxy group at the C-3' position instead of C-6. nih.gov | The position of the methoxy group can lead to different metabolic fates and target interactions. nih.gov |

Chemical Reactivity and Derivatization Strategies

The chemical structure of 6-Methoxykaempferol 3-O-rutinoside allows for various chemical reactions and derivatization strategies to potentially enhance its biological activities or explore its structure-activity relationships further.

Reactions: The molecule can undergo several types of chemical reactions:

Oxidation: The phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinone-type structures.

Reduction: The carbonyl group in the C-ring can be reduced.

Substitution: The hydroxyl groups can be targets for substitution reactions, such as alkylation or acylation, to modify the compound's polarity and bioavailability.

Derivatization Strategies:

Enzymatic Glycosylation: Further glycosylation can be achieved using enzymes like UDP-glycosyltransferases. This can be used to attach different sugar moieties to the flavonoid backbone, potentially improving water solubility or targeting specific cellular transporters. researchgate.net For example, enzymatic modification of similar flavonoids has been shown to increase their water solubility by over 60-fold. researchgate.net

Synthesis of Derivatives: While the total chemical synthesis of complex flavonoid glycosides can be challenging, a short and efficient route for the synthesis of kaempferol-3-O-rutinoside has been described. nih.gov Such synthetic strategies could be adapted to produce derivatives of 6-Methoxykaempferol 3-O-rutinoside with altered substitution patterns to study their structure-activity relationships. nih.gov For instance, structure-activity relationship studies on kaempferol derivatives have shown that the sugar moiety is important for their antiglycation activity. nih.gov

Oxidation and Reduction Reactions

The flavonoid core of 6-Methoxykaempferol 3-O-rutinoside is susceptible to both oxidation and reduction reactions, which can significantly alter its biological profile.

Oxidation Reactions:

The phenolic hydroxyl groups on the A and B rings of the kaempferol aglycone are primary sites for oxidation. This can occur through enzymatic action, such as peroxidases, or via non-enzymatic processes involving reactive oxygen species. For instance, studies on similar flavonols like quercetin and its glycosides have shown that oxidation can lead to the formation of o-quinones. This transformation can impact the compound's antioxidant capacity and its interactions with biological targets. One study demonstrated the hydrogen peroxide-dependent oxidation of flavonols, including quercetin glycosides like rutin, by intact spinach chloroplasts, suggesting a potential metabolic pathway in plant systems. nih.govnih.gov The presence of the methoxy group at the C-6 position may influence the redox potential of the molecule, potentially affecting the rate and products of oxidation compared to its non-methoxylated analogue, kaempferol-3-O-rutinoside.

Reduction Reactions:

| Reaction Type | Potential Reagents/Conditions | Potential Products | Impact on Structure |

| Oxidation | Peroxidases, H₂O₂ | o-Quinones, other oxidized derivatives | Formation of new carbonyl groups, potential ring opening |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), NaBH₄ | Flavanols, flavan-3-ols | Saturation of C2-C3 double bond, reduction of C4-carbonyl |

Nucleophilic and Electrophilic Substitution Reactions for Structural Modification

The aromatic rings of 6-Methoxykaempferol 3-O-rutinoside offer opportunities for structural modification through nucleophilic and electrophilic substitution reactions, allowing for the introduction of new functional groups to modulate its physicochemical and biological properties.

Nucleophilic Aromatic Substitution:

While the electron-rich nature of the phenolic rings generally makes them less susceptible to nucleophilic attack, substitution can be achieved under specific conditions or if the ring is activated by electron-withdrawing groups. A more common nucleophilic substitution in the context of flavonoids is the demethylation of methoxy groups. For instance, the synthesis of the related flavonoid pedalitin (B157511) from a polymethoxylated precursor involves the demethylation of methoxy groups at various positions using reagents like hydrogen bromide. mdpi.com This suggests that the 6-methoxy group of 6-Methoxykaempferol 3-O-rutinoside could potentially be converted to a hydroxyl group, which would alter the compound's polarity and its potential for hydrogen bonding.

Electrophilic Aromatic Substitution:

The hydroxyl and methoxy groups on the A and B rings are activating and ortho-, para-directing, making the flavonoid scaffold amenable to electrophilic substitution reactions such as halogenation, nitration, and alkylation. These reactions could introduce new functionalities that enhance biological activity or serve as handles for further derivatization. For example, the synthesis of various 6-methoxy-2-arylquinolines has been achieved through reactions like the Doebner reaction, which involves the condensation of an aldehyde, an aniline, and pyruvic acid, showcasing the reactivity of methoxylated aromatic compounds. nih.gov While not a direct modification of the flavonoid, it highlights the synthetic possibilities for related structures.

| Reaction Type | Potential Reagents | Potential Sites of Substitution | Potential Impact |

| Nucleophilic Substitution | HBr, BBr₃ | C-6 methoxy group | Conversion of methoxy to hydroxyl, altering polarity |

| Electrophilic Substitution | Halogenating agents (e.g., NBS), Nitrating agents (e.g., HNO₃), Alkylating agents | Activated positions on A and B rings | Introduction of new functional groups, potential for altered bioactivity |

Prodrug Design Approaches (e.g., Acetylation of Hydroxyl Groups to Enhance Lipophilicity)

A significant challenge in the therapeutic application of flavonoid glycosides like 6-Methoxykaempferol 3-O-rutinoside is their often low oral bioavailability. This is partly due to their high polarity, which limits their ability to cross lipid-rich biological membranes such as the intestinal epithelium. Prodrug design, particularly through the acylation of hydroxyl groups, is a promising strategy to overcome this limitation.

Acetylation to Enhance Lipophilicity:

The numerous hydroxyl groups on both the aglycone and the rutinoside moiety of 6-Methoxykaempferol 3-O-rutinoside can be esterified, for example, through acetylation, to increase the molecule's lipophilicity. This increased lipophilicity can enhance its absorption across the gastrointestinal tract. Once absorbed, the acetyl groups can be cleaved by endogenous esterases, releasing the active parent compound.

Enzymatic acylation using lipases is a particularly attractive method due to its high regioselectivity and mild reaction conditions. Studies on the acetylation of flavonoid aglycones have demonstrated that lipases can catalyze the transfer of acetyl groups to specific hydroxyl groups. nih.gov For flavonoid glycosides, the hydroxyl groups on the sugar moieties are often preferentially acylated.

Research on the lipase-catalyzed acylation of other flavonoid glycosides provides a model for the potential modification of 6-Methoxykaempferol 3-O-rutinoside. For example, lipases from Candida antarctica (Lipase B) have been successfully used for the acylation of various flavonoids. The choice of acyl donor and solvent can influence the efficiency and regioselectivity of the reaction.

A study on the regioselective acetylation of flavonoid aglycons catalyzed by immobilized lipases highlighted that the conversion yield depended on the specific flavonoid and the biocatalyst used. nih.gov For instance, the acetylation of fisetin, luteolin (B72000), and morin (B1676745) resulted in mono- and diester products. Another study on kaempferol and its glycosides showed that the aglycone had higher cytotoxic activity against HL-60 cells compared to its glycosides, suggesting that the sugar moiety influences its biological action. nih.gov Modifying this glycoside through acetylation could therefore modulate its activity.

The table below summarizes findings from studies on the acylation of related flavonoids, which can be extrapolated to predict the outcomes for 6-Methoxykaempferol 3-O-rutinoside.

| Flavonoid Substrate | Enzyme | Acyl Donor | Key Findings |

| Various flavonoid aglycons (fisetin, luteolin, morin) | Immobilized Candida antarctica Lipase (B570770) B (CaLB-ZnOFe) | Vinyl acetate | Formation of mono- and di-acetylated products; conversion yield dependent on the flavonoid structure. nih.gov |

| Dihydromyricetin | Thermomyces lanuginosus lipase (TL IM) | Vinyl acetate | MTBE was found to be a suitable solvent, and an excess of the acyl donor had a minor influence on regioselectivity. |

| Kaempferol and its glycosides | Not applicable (comparative study) | Not applicable | Kaempferol showed higher growth inhibition of HL-60 cells than kaempferol 3-O-glucoside and kaempferol 3-O-rutinoside. nih.gov |

This prodrug approach not only has the potential to improve bioavailability but may also influence the metabolic fate and tissue distribution of 6-Methoxykaempferol 3-O-rutinoside, thereby offering a pathway to enhance its therapeutic utility.

Advanced Methodologies for Research and Future Perspectives

In Silico Approaches in Mechanistic Studies

Computational methods serve as powerful predictive tools to hypothesize and analyze the molecular interactions of 6-Methoxykaempferol (B191825) 3-O-rutinoside, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential protein targets and estimating the binding affinity of ligands like 6-Methoxykaempferol 3-O-rutinoside.

Research on the closely related compound, kaempferol-3-O-rutinoside (KR), has demonstrated the utility of this approach. For instance, molecular docking studies predicted that KR has a strong binding affinity for key proteins in inflammatory pathways, such as NLRP3, Caspase-1, and GSDMD, which are involved in pyroptosis and ventricular remodeling after myocardial infarction. nih.gov Similarly, docking simulations have been used to evaluate the interaction of kaempferol-3-O-rutinoside with enzymes like aldose reductase (AKR1B1) and proteins involved in malarial pathways, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS). researchgate.nettjnpr.org These studies suggest that the flavonoid glycoside can fit into the active sites of these proteins, indicating a potential inhibitory role. nih.govresearchgate.nettjnpr.org The presence of the additional methoxy (B1213986) group in 6-Methoxykaempferol 3-O-rutinoside likely modulates these interactions, potentially enhancing binding affinity or altering target specificity, a hypothesis that can be efficiently tested using in silico docking before undertaking laboratory experiments.

| Ligand | Protein Target | Key Finding/Prediction | Reference |

|---|---|---|---|

| Kaempferol-3-O-rutinoside | NLRP3, Caspase-1, GSDMD | Predicted good binding activity, suggesting a regulatory role in the NF-κB/NLRP3/Caspase-1 signaling pathway. | nih.gov |

| Kaempferol-3-O-β-D-rutinoside | Aldose Reductase (AKR1B1) | Showed notable docking conformations, suggesting potential as an aldose reductase inhibitor. | researchgate.net |

| Kaempferol-3-o-α-l-rhamnoside | Glycogen Synthase Kinase, Glycogen Phosphorylase | Demonstrated high binding affinity with a binding energy of -46.05 Kcal/mol for Glycogen synthase kinase, indicating potential for diabetes management. | pharmainfo.in |

| Kaempferol (B1673270) 3-rutinoside | Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | Exhibited a high binding affinity (-9.2 kcal/mol), suggesting potential as an antimalarial agent. | tjnpr.org |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a compound like 6-Methoxykaempferol 3-O-rutinoside, DFT calculations can provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.

Systems Biology and Omics Approaches

Systems biology and "omics" technologies offer a holistic view of the biological impact of a compound, moving from a single-target to a network-level understanding.

Global Natural Products Social Molecular Networking (GNPS) is a powerful web-based platform that organizes and analyzes tandem mass spectrometry (MS/MS) data to visualize and identify related molecules within complex mixtures. github.iore3data.orgucsd.edu This approach is highly effective for dereplication—the rapid identification of known compounds—and the discovery of novel analogues in crude extracts. mdpi.com

In the context of 6-Methoxykaempferol 3-O-rutinoside, molecular networking can be used to analyze extracts from its plant sources, such as Tetrastigma hemsleyanum. researchgate.netmdpi.commdpi.com By clustering molecules with similar fragmentation patterns, GNPS can map the family of related flavonoid glycosides, visualize their structural relationships, and potentially identify novel derivatives. mdpi.com Furthermore, by correlating the abundance of specific molecular nodes (representing compounds like 6-Methoxykaempferol 3-O-rutinoside) with the measured bioactivity of different plant extracts, researchers can establish spectrum-effect relationships. mdpi.com This helps to pinpoint the specific compounds responsible for the therapeutic effects of a medicinal plant, guiding the isolation of the most potent molecules. mdpi.com

The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules) provides a comprehensive picture of a compound's biological effects. A key study on flavonoids from Tetrastigma hemsleyanum, where kaempferol-3-O-rutinoside (K3R) is a major component, highlights this approach. researchgate.netrsc.orgnih.gov

In this research, isobaric tags for relative and absolute quantification (iTRAQ)-based proteomic analysis was used to examine protein alterations in lung adenocarcinoma tumors treated with the flavonoid extract. researchgate.netrsc.org The results showed that the treatment caused significant changes in the expression of proteins related to the cytoskeleton. researchgate.netrsc.orgnih.gov This proteomic data, combined with cellular assays, revealed that K3R's anti-cancer mechanism involves triggering cytoskeleton collapse and mitochondrial dysfunction, which leads to calcium overload and ultimately apoptosis. researchgate.netrsc.orgnih.gov This demonstrates how proteomics can uncover novel mechanisms of action that would be difficult to identify through traditional targeted assays. Integrating this with metabolomics data from the same samples can further connect the compound's metabolic fate with its downstream protein-level effects.

Genetically Engineered Cellular Models for Target Validation

Once potential protein targets are identified through methods like molecular docking or proteomics, genetically engineered cellular models are crucial for validation. Technologies like CRISPR/Cas9 allow for the precise editing of genes to create knockout (gene inactivation) or knock-in (gene insertion) cell lines. nih.govnih.govsigmaaldrich.com

For 6-Methoxykaempferol 3-O-rutinoside, several signaling pathways, such as the NF-κB pathway, have been implicated in its anti-inflammatory effects based on studies of related compounds. nih.govnih.govnih.gov To validate whether a protein in this pathway, for example, is a direct target, researchers can use a CRISPR/Cas9-generated knockout cell line that lacks this specific protein. By treating both the wild-type and the knockout cells with 6-Methoxykaempferol 3-O-rutinoside, one can observe if the compound's anti-inflammatory effect is diminished or absent in the knockout cells. nih.govfrontiersin.org If the effect disappears, it provides strong evidence that the protein is a direct and necessary target for the compound's activity. nih.gov This approach streamlines the process of target validation, confirming the causal link between a molecular target and a biological outcome. nih.govmdpi.com

Standardization and Reproducibility in Bioactivity Assessments

A significant challenge in the field of natural product research is the reproducibility of bioactivity data. malvernpanalytical.com Ensuring the reliability of findings for 6-Methoxykaempferol 3-O-rutinoside is paramount for its potential development as a therapeutic agent.

Discrepancies in the reported bioactivities of flavonoids can arise from several factors, including variations in extraction techniques, the purity of the compound, and the experimental models used. frontiersin.org The methoxy group and the rutinoside moiety of 6-Methoxykaempferol 3-O-rutinoside can influence its solubility and bioavailability, potentially leading to varied results across different studies. nih.gov

To address these challenges, future research should prioritize the use of highly purified and structurally verified 6-Methoxykaempferol 3-O-rutinoside. Detailed reporting of experimental conditions, including cell line sources, passage numbers, and assay parameters, is crucial for allowing other researchers to replicate and validate the findings.

To mitigate the risk of false positives and to confirm the biological activity of 6-Methoxykaempferol 3-O-rutinoside, the implementation of orthogonal assay systems is essential. hebmu.edu.cn This approach involves using multiple, distinct assays that measure the same biological endpoint through different mechanisms. For example, if an initial screening assay suggests that 6-Methoxykaempferol 3-O-rutinoside inhibits a particular enzyme, a follow-up assay using a different detection method or substrate should be employed for confirmation. hebmu.edu.cn

Biophysical techniques such as surface plasmon resonance (SPR) can be used as an orthogonal method to confirm the direct binding of the compound to its molecular target, which is less susceptible to interference from the optical properties of the compound. hebmu.edu.cn The establishment of standardized experimental conditions, including consistent solvent use and incubation times, will further enhance the comparability and reliability of data across different laboratories.

Unexplored Research Avenues and Gaps in Fundamental Understanding

Despite the growing interest in 6-Methoxykaempferol 3-O-rutinoside, several research areas remain largely unexplored.

Natural extracts often contain a complex mixture of phytochemicals that can act synergistically to produce a greater therapeutic effect than any single compound alone. researchgate.netnih.gov Future studies should investigate the potential synergistic or antagonistic interactions between 6-Methoxykaempferol 3-O-rutinoside and other flavonoids or phytochemicals commonly found in the same plant sources.

For instance, research on other flavonoids has demonstrated that combinations of compounds can lead to enhanced antioxidant activity. researchgate.net Investigating these interactions could lead to the development of more potent, multi-component therapies.

The stability of a compound is a critical factor for its development as a therapeutic agent. Flavonoids can be sensitive to light, temperature, and hydrolysis, which can lead to their degradation and a loss of bioactivity. researchgate.netnih.gov Studies on related flavonols have shown that glycosylation can significantly improve their stability. nih.gov

A thorough investigation of the stability of 6-Methoxykaempferol 3-O-rutinoside under various conditions—such as exposure to UV light (photodegradation) and different pH levels (hydrolysis)—is necessary. researchgate.netnih.gov Understanding its degradation profile and identifying any degradation products will be crucial for proper handling, storage, and formulation of this compound for research and potential therapeutic use.

Methodological Advancements for Enhanced Isolation and Characterization

The study of 6-Methoxykaempferol 3-O-rutinoside has been significantly propelled by advancements in analytical and chromatographic techniques. These modern methodologies have facilitated more efficient and precise isolation from natural sources, as well as more detailed structural characterization, overcoming the limitations of traditional methods.

Traditional approaches to isolating flavonoids like 6-Methoxykaempferol 3-O-rutinoside often rely on a series of chromatographic steps, including silica (B1680970) gel column chromatography and Sephadex LH-20 gel filtration. scielo.org.mx While effective, these methods can be time-consuming and may result in lower yields. Recent advancements have introduced more sophisticated techniques that offer enhanced speed, resolution, and purity.

High-Performance Counter-Current Chromatography (HPCCC) has emerged as a powerful tool for the one-step isolation of flavonoids from complex mixtures. nih.govnih.gov This liquid-liquid chromatography technique avoids the use of solid stationary phases, which can irreversibly adsorb analytes, leading to higher recovery of the target compound. nih.gov The selection of an appropriate biphasic solvent system is crucial for a successful separation. nih.gov HPCCC has proven effective in accelerating biphasic biocatalytic reactions and has been successfully used to isolate flavonoids like luteolin (B72000) and eriodictyol (B191197) with high purity from natural extracts. nih.govresearchgate.net

Another advanced technique, Supercritical Fluid Chromatography (SFC), offers a reliable and rapid method for the separation of complex natural products. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often in combination with a modifier like methanol. nih.govlcms.cz This method provides highly sensitive detection, with limits of detection reaching the picogram-per-milliliter level, and has demonstrated excellent precision and accuracy in quantitative analyses. lcms.cz

For the definitive structural elucidation and characterization of 6-Methoxykaempferol 3-O-rutinoside, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is indispensable.

HRMS provides crucial information on the compound's molecular formula. For 6-Methoxykaempferol 3-O-rutinoside, HRMS data showing a molecular ion [M+H]+ at an m/z of 625.1442 confirms the molecular formula C₂₈H₃₂O₁₆.

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, allows for the complete assignment of the compound's structure. researchgate.net Key signals in the ¹H NMR spectrum confirm the presence of the various structural components. For instance, a singlet signal around δ 3.88 ppm is indicative of the methoxy group. The aromatic protons of the B-ring of the kaempferol structure typically appear as doublets around δ 8.07 ppm and δ 6.90 ppm. The presence of the rutinoside moiety is confirmed by the anomeric proton signals for glucose (around δ 5.14 ppm) and rhamnose (around δ 4.51 ppm).

Detailed ¹³C NMR data further corroborates the structure, with specific resonances for each carbon atom in the flavonoid and sugar moieties. b-cdn.net

Table 1: Key NMR Signals for 6-Methoxykaempferol 3-O-rutinoside

| Nucleus | Signal Type | Chemical Shift (δ ppm) | Assignment |

| ¹H | Singlet | 3.88 | Methoxy group (3H) |

| ¹H | Doublet | 8.07 | B-ring protons (2H, J = 8.6 Hz) |

| ¹H | Doublet | 6.90 | B-ring protons (2H, J = 8.8 Hz) |

| ¹H | Doublet | 5.14 | Anomeric proton of glucose (1H, J = 7.2 Hz) |

| ¹H | Doublet | 4.51 | Anomeric proton of rhamnose (1H, J = 1.3 Hz) |

The integration of these advanced isolation and characterization techniques provides a robust framework for the unambiguous identification and purification of 6-Methoxykaempferol 3-O-rutinoside, paving the way for further investigation into its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。